3-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride
Description
Historical Context and Discovery Chronology
The discovery of 3-(aminomethyl)-1-methylpyrrolidin-2-one hydrochloride is rooted in broader pharmaceutical and synthetic chemistry research focused on pyrrolidinone derivatives. Pyrrolidinones, five-membered lactams, have long been studied for their biological activity and versatility in drug design. The specific interest in aminomethyl-substituted pyrrolidinones emerged in the early 21st century, driven by their potential as intermediates in synthesizing neurologically active compounds.
Nomenclature and Systematic Identification
The compound’s systematic name, This compound , reflects its structural features:
- Pyrrolidin-2-one : A five-membered lactam ring with a ketone at position 2.
- 1-Methyl : A methyl group attached to the nitrogen at position 1.
- 3-(Aminomethyl) : An aminomethyl (–CH2NH2) substituent at position 3.
- Hydrochloride : The protonated amine forms a salt with hydrochloric acid.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 2097937-38-5 (hydrochloride); 119329-48-5 (free base) |
| Molecular Formula | C6H13ClN2O |
| Molecular Weight | 164.63 g/mol |
| SMILES | CN1CCC(C1=O)(CN)Cl |
Alternative names include 3-(aminomethyl)-1-methyl-2-pyrrolidinone hydrochloride and 872-020-5. Its chiral center at position 3 (if present) is often denoted using R/S configurations, as seen in related derivatives like (3R)-1-methylpyrrolidin-3-amine.
Position Within Pyrrolidinone Derivative Classifications
Pyrrolidinone derivatives are classified based on substituent patterns and biological applications. This compound belongs to two subcategories:
- N-Substituted Pyrrolidinones : The 1-methyl group places it among N-alkylated derivatives, a class known for enhanced metabolic stability compared to unsubstituted analogs. For example, N-methyl-2-pyrrolidone (NMP) shares this N-alkylation but lacks the aminomethyl moiety.
- Aminomethyl-Functionalized Lactams : The 3-aminomethyl group introduces a primary amine, enabling participation in hydrogen bonding and salt formation. This feature is critical in bioactive molecules, such as hematopoietic prostaglandin D synthase inhibitors.
Compared to simpler pyrrolidinones (e.g., 2-pyrrolidone), this compound’s functionalization enhances its utility in medicinal chemistry. Its structural analogs, like 3,3-diethyl-2-pyrrolidinone, demonstrate anticonvulsant activity, while others serve as intermediates in racetam synthesis. The hydrochloride salt form improves solubility, a common modification for pharmaceutical candidates.
Table 1 contrasts key derivatives:
Properties
IUPAC Name |
3-(aminomethyl)-1-methylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-3-2-5(4-7)6(8)9;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQMQDSVIHZTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097937-38-5 | |
| Record name | 3-(aminomethyl)-1-methylpyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
These inhibitors demonstrate good antitubercular activity with high selectivity over human mitochondrial and cytoplasmic LeuRS.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
3-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride, also known by its chemical name, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C6H12ClN3O
- CAS Number : 2097937-38-5
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound is hypothesized to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms:
- Receptor Modulation : It may influence serotonin receptors, which are crucial for mood regulation and have implications in anxiety and depression treatments .
- Enzyme Inhibition : The compound's structure allows it to inhibit specific enzymes, which may play a role in various metabolic pathways, potentially leading to therapeutic benefits in conditions like cancer or inflammation .
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antidepressant Effects : Studies suggest that the compound may have antidepressant-like effects by modulating serotonin levels .
- Anticancer Properties : Preliminary investigations show potential for inhibiting cancer cell proliferation, particularly in models of human cancers such as breast and prostate cancer .
- Neuroprotective Effects : There is emerging evidence that this compound could protect neuronal cells from damage, which is significant for neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Anticancer | Inhibition of cancer cell growth | |
| Neuroprotection | Protection against neuronal damage |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of various pyrrolidine derivatives, this compound was shown to significantly reduce the viability of prostate cancer cells in vitro. The mechanism was linked to apoptosis induction through caspase activation pathways .
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound. In models of oxidative stress-induced neuronal injury, treatment with this compound resulted in decreased markers of oxidative damage and improved cell survival rates .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has been investigated for its role as a pharmacological agent. Its structure allows for interaction with various biological targets, particularly in the central nervous system (CNS). Research indicates that derivatives of 3-(aminomethyl)-1-methylpyrrolidin-2-one exhibit significant affinity for serotonin receptors, specifically the 5-HT_6 and 5-HT_7 receptors, which are implicated in mood regulation and cognitive functions .
Case Study: Serotonin Receptor Modulation
A study focused on the synthesis and biological evaluation of a series of pyrrolidine derivatives demonstrated that modifications to the basic nitrogen atom could enhance receptor affinity. Compounds derived from 3-(aminomethyl)-1-methylpyrrolidin-2-one showed promising results as antagonists for these receptors, suggesting potential applications in treating disorders such as depression and anxiety .
Chemical Synthesis and Industrial Applications
Solvent Properties
3-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride can be utilized as a solvent in various chemical processes. Its ability to dissolve a wide range of organic compounds makes it valuable in the synthesis of polymers and pharmaceuticals .
Case Study: Polymer Production
In the production of polyvinylidene fluoride (PVDF), a polymer used in battery applications, this compound acts as an effective solvent that enhances the solubility of the polymer components during processing. This application is critical in the development of high-performance batteries .
Research Applications
In Vitro Studies
The compound has been employed in various in vitro studies to assess its biological activity. For instance, it has been used to explore structure-activity relationships (SAR) among different pyrrolidine derivatives, revealing insights into how structural changes affect biological activity at serotonin receptors .
Summary of Findings
Comparison with Similar Compounds
1-Aminopyrrolidin-2-one Hydrochloride (ASA2439)
- Molecular Formula : C₅H₁₀N₂O·HCl
- Molecular Weight : 136.58 g/mol
- Key Features: Amino group at position 1 (vs.
- Physical Properties : Melting point = 227°C, boiling point = 91.1°C .
- The amino group at position 1 may increase hydrogen-bonding capacity compared to the target compound’s aminomethyl group.
(R)-1-Boc-3-aminomethylpyrrolidine Hydrochloride
- Molecular Formula : C₁₀H₂₀N₂O₂·HCl
- Molecular Weight : 236.7 g/mol
- Key Features: Pyrrolidine (non-lactam) backbone with a Boc-protected amine and aminomethyl group at position 3.
- Applications : Used as a protected intermediate in peptide synthesis and medicinal chemistry .
- Comparison: The Boc group increases molecular weight and alters solubility (lipophilic vs. hydrophilic lactam in the target compound).
3-Amino-1-hydroxy-pyrrolidin-2-one
- Molecular Formula : C₄H₈N₂O₂ (neutral form)
- Key Features: Hydroxyl group at position 1 and amino group at position 3.
- Hazards: No significant hazards reported .
- Comparison: The hydroxyl group enhances solubility in polar solvents compared to the target compound’s methyl group. The amino group at position 3 (vs. aminomethyl) may reduce steric bulk and alter binding interactions.
3-(Aminomethyl)phenylboronic Acid Hydrochloride
- Key Features: Boronic acid moiety attached to a phenyl ring with an aminomethyl group.
- Applications : Used in Suzuki-Miyaura couplings, enzyme studies, and as a ligand .
- Comparison: The boronic acid group enables unique reactivity (e.g., forming covalent bonds with diols), absent in the lactam-based target compound.
Comparative Data Table
Research Findings and Implications
- Reactivity: The lactam ring in 3-(Aminomethyl)-1-methylpyrrolidin-2-one HCl enhances polarity and stability compared to non-lactam analogs like (R)-1-Boc-3-aminomethylpyrrolidine HCl .
- Solubility: Hydroxyl or amino groups (e.g., in 3-Amino-1-hydroxy-pyrrolidin-2-one) improve aqueous solubility, whereas Boc protection or aromatic boronic acids increase lipophilicity .
- Synthetic Utility: The target compound’s aminomethyl group may serve as a versatile handle for further functionalization in drug discovery, similar to boronic acid derivatives used in cross-coupling reactions .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride typically involves:
- Formation of the pyrrolidinone ring via ring closure reactions.
- Introduction or transformation of functional groups to install the aminomethyl moiety.
- Conversion to the hydrochloride salt for stability and handling.
The key intermediate in many synthetic schemes is 1-methyl-3-pyrrolidinol or related lactam intermediates, which are then aminomethylated and converted to the hydrochloride salt.
Preparation of 1-Methyl-3-pyrrolidinol Intermediate
A critical step is the preparation of 1-methyl-3-pyrrolidinol, which serves as a precursor. According to a recent patent (CN113321605A), the process involves:
Step S1: Ring Closure Reaction
- React malic acid (compound I) with methylamine aqueous solution (compound II) in toluene solvent.
- Stir at 15 °C for 0.5 hours, then reflux for 18 hours to promote ring closure and water removal.
- Isolate 3-hydroxy-1-methylcyclobutanediamide (compound III) by crystallization and filtration.
Step S2: Reduction Reaction
- Reduce compound III using a reducing agent such as sodium borohydride or potassium borohydride in tetrahydrofuran (THF) under inert atmosphere.
- The reduction involves careful temperature control (cooling to -10 to 10 °C, then heating to 10-50 °C).
- Quench with hydrochloric acid, extract with ethyl acetate, and concentrate to yield 1-methyl-3-pyrrolidinol as a colorless liquid.
This method avoids hazardous reducing agents like lithium aluminum hydride, improving safety and scalability. The intermediate compound III is crystalline, facilitating purification and enhancing overall yield and purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| S1-1 | Malic acid + 40% methylamine in toluene, stir 15°C 0.5h, reflux 18h | Ring closure to compound III (solid) |
| S1-2 | Concentrate, add propanol and n-heptane, cool and filter | Isolate compound III (white solid) |
| S2-1 | Sodium borohydride + THF, inert atmosphere, cooling and heating | Reduction of compound III |
| S2-2 | Quench with HCl, extract with ethyl acetate | Obtain 1-methyl-3-pyrrolidinol (liquid) |
Introduction of the Aminomethyl Group and Hydrochloride Salt Formation
The aminomethyl group at the 3-position can be introduced via reductive amination or related amination reactions starting from the hydroxyl or carbonyl precursors on the pyrrolidinone ring.
A related synthetic approach reported in academic research for analogues of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one involves:
- Activation of the carboxylic acid intermediate with carbonyl diimidazole at elevated temperatures (80-90 °C).
- Subsequent reaction with sodium in methanol to form the lactam ring.
- Hydrogenation under mild hydrogen pressure (1.5 atm) to reduce intermediates.
- Acid treatment and extraction to isolate the hydrochloride salt of the aminomethyl pyrrolidinone derivative.
This method emphasizes heating and hydrogenation to improve yields (up to 93% in early stages and 86% after hydrogenation) and purity of the hydrochloride salts.
Industrial and Scalable Considerations
Industrial-scale production methods focus on:
- Safe reagents: Using sodium borohydride instead of more reactive hydrides.
- Crystallizable intermediates for ease of purification.
- Controlled temperature and inert atmosphere to improve selectivity and yield.
- Efficient solvent removal and extraction techniques to isolate pure product.
Additional industrial patents describe hydrogenation of formaldehyde and pyrrolidine derivatives in the presence of metal catalysts (e.g., palladium on carbon) in aqueous or organic solvents to produce methylated pyrrolidinol intermediates, which can be further aminomethylated and converted to hydrochloride salts.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- The use of sodium borohydride and borate esters as reducing agents improves safety and scalability compared to traditional hydrides.
- Crystallizable intermediates reduce purification difficulties and increase overall product purity.
- Extended heating and controlled hydrogenation improve yields significantly in aminomethylation steps.
- Industrial methods utilize metal catalysts and controlled hydrogen pressures to optimize conversion and scalability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride?
- Methodological Answer : The hydrochloride salt can be synthesized via aminomethylation of 1-methylpyrrolidin-2-one followed by acid treatment. For example, a similar pyrrolidinone derivative was synthesized by reacting the free base with 1.0 M aqueous HCl under controlled heating (50°C) to form a clear solution, followed by crystallization . Ensure stoichiometric equivalence of HCl to avoid incomplete salt formation. Characterization via NMR and mass spectrometry is critical to confirm purity and structure.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ a buffer system (e.g., ammonium acetate, pH 6.5) to enhance separation of polar impurities .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns, as demonstrated for related pyrrolidinium chlorides .
- Elemental analysis : Verify C, H, N, and Cl content against theoretical values (e.g., molecular formula C₆H₁₂N₂O·HCl, MW 178.6) .
Q. What are the stability considerations for long-term storage?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at −20°C to prevent hygroscopic degradation. Stability studies indicate that pyrrolidinone derivatives remain intact for >12 months under these conditions if protected from light and moisture . Monitor via periodic HPLC to detect hydrolytic byproducts (e.g., free amine or lactam ring-opening products).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points for this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 227°C vs. lower values in some datasets) may arise from polymorphic forms or hydration states. Conduct differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess hydration. Recrystallize from solvents like ethanol/water mixtures to isolate the most stable polymorph .
Q. What experimental strategies mitigate low yields during hydrochloride salt formation?
- Methodological Answer : Optimize reaction conditions based on mechanistic insights:
- Acid concentration : Use 1.0 M HCl to avoid oversaturation, which can trap intermediates as amorphous solids .
- Temperature control : Gradual heating (0°C → 50°C) prevents decomposition of thermally labile aminomethyl groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of the free base during acid titration .
Q. How can researchers address challenges in detecting trace impurities using chromatographic methods?
- Methodological Answer : Develop a gradient HPLC method with a C18 column and UV detection (210–254 nm). Spike samples with known impurities (e.g., unreacted starting material or lactam derivatives) to validate resolution. For example, a related study achieved a detection limit of 0.1% for pyrrolidinone analogs using a 0.1% trifluoroacetic acid/acetonitrile mobile phase .
Q. What advanced techniques confirm stereochemical purity in chiral derivatives of this compound?
- Methodological Answer : For chiral variants (e.g., R/S-enantiomers), use:
- Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol mobile phases.
- Circular dichroism (CD) : Compare optical rotation profiles to reference standards.
- Single-crystal XRD : Resolve absolute configuration, as done for structurally similar salts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
